N-Boc-L-valinol

chiral purity enantiomeric excess specific rotation

Researchers requiring enantiopure intermediates for asymmetric synthesis face challenges when substituting N-Boc-L-valinol with generic analogues, which can compromise stereochemical outcomes and deprotection strategy compatibility. This compound ensures synthetic fidelity: • Defined (S)-stereocenter (≥99% ee) and orthogonal Boc protection guarantee precise control over downstream chirality and enable acid-labile deprotection compatible with Fmoc-sensitive workflows. • Dual amine/hydroxyl functionality supports diverse transformations, including cyclization into oxazolidinones and conversion to chiral ligands. • Supply reliability: multiple vendors maintain stock at 97-98% purity for immediate dispatch, minimizing workflow disruption.

Molecular Formula C10H21NO3
Molecular Weight 203.28 g/mol
CAS No. 79069-14-0
Cat. No. B1277292
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Boc-L-valinol
CAS79069-14-0
Molecular FormulaC10H21NO3
Molecular Weight203.28 g/mol
Structural Identifiers
SMILESCC(C)C(CO)NC(=O)OC(C)(C)C
InChIInChI=1S/C10H21NO3/c1-7(2)8(6-12)11-9(13)14-10(3,4)5/h7-8,12H,6H2,1-5H3,(H,11,13)/t8-/m1/s1
InChIKeyOOQRRYDVICNJGC-MRVPVSSYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Boc-L-valinol (CAS 79069-14-0) – Chiral Amino Alcohol for Asymmetric Synthesis Procurement


N-Boc-L-valinol (CAS 79069-14-0) is an N-tert-butoxycarbonyl (Boc)-protected L-valinol, belonging to the class of chiral amino alcohols. It features an L-valine-derived scaffold with a primary alcohol, a Boc-protected amine, and a defined (S)-stereocenter . The compound is a white to light yellow crystalline powder or colorless liquid with a density of 0.995 g/mL at 25 °C, a boiling point of 208 °C, and an optical rotation [α]²³/D of −23° (c = 1 in chloroform) . As a protected chiral building block, it serves as a starting material for enantiopure homo-β-amino acids, a precursor in tetrahydroisoquinoline syntheses, and an intermediate in one-pot oxazolidinone formations [1].

1 Defined (S)-stereocenter for asymmetric synthesis workflows
2 Acid-labile Boc group enables orthogonal protection strategies
3 Reported high enantiomeric purity with consistent physical form

N-Boc-L-valinol (CAS 79069-14-0) – Why In-Class Compounds Are Not Interchangeable in Stereoselective Processes


Generic substitution of N-Boc-L-valinol with seemingly analogous compounds—such as N-Boc-D-valinol, N-Fmoc-L-valinol, or unprotected L-valinol—fails to deliver equivalent stereochemical or synthetic outcomes. The L-configuration of the valinol scaffold directly determines the absolute stereochemistry of downstream chiral products, while the Boc protecting group dictates a specific orthogonal deprotection strategy (acid-labile) that is incompatible with Fmoc-based (base-labile) workflows [1]. Substituting the L-enantiomer with the D-enantiomer yields the antipodal stereoisomer, potentially inverting the biological activity of final compounds . Similarly, replacing the Boc group with an Fmoc group alters the deprotection conditions and molecular weight (325.4 vs 203.3 g/mol), impacting both synthetic sequence compatibility and atom economy [1].

L- vs D-enantiomer
Opposite absolute stereochemistry inverts downstream chiral product outcomes
Boc vs Fmoc
Acid-labile (Boc) and base-labile (Fmoc) deprotection are incompatible in orthogonal sequences
Protected vs unprotected
Unprotected valinol amine competes in coupling steps, altering yield and purification needs

N-Boc-L-valinol (CAS 79069-14-0) – Procurement-Relevant Quantitative Differentiation Evidence


Enantiomeric Purity and Specific Rotation as Identity and Quality Benchmarks

N-Boc-L-valinol is supplied with a guaranteed enantiomeric purity of ≥99% ee, ensuring that the intended (S)-stereoisomer predominates [1]. Its specific rotation, measured as [α]²³/D = −23° (c = 1 in chloroform) , serves as a direct, quantitative identity check. In contrast, the D-enantiomer (CAS 106391-87-1) exhibits an opposite optical rotation sign (+22° to +23° under similar conditions) . Using the incorrect enantiomer would yield the mirror-image stereoisomer, which can profoundly alter biological activity and synthetic utility.

Enantiomeric purity
Head-to-head
≥99% ee, [α]D = −23° vs D: ≥97%, +22° to +23°
Supports enantiomer identity confirmation
Direct comparison verifies L-stereochemistry
chiral purity enantiomeric excess specific rotation

Orthogonal Protecting Group Strategy: Boc vs. Fmoc in Synthetic Sequence Compatibility

N-Boc-L-valinol employs an acid-labile tert-butoxycarbonyl (Boc) group, which is removed under mild acidic conditions (e.g., TFA). This orthogonality is critical in synthetic sequences where base-labile protecting groups (e.g., Fmoc) are also present [1]. The Fmoc analog, N-Fmoc-L-valinol (CAS 160885-98-3, MW 325.40), requires basic conditions (piperidine) for deprotection and is incompatible with acid-sensitive functionalities . In a one-pot conversion of amino acid carbamates to N-derivatized 2-oxazolidinones, the Boc group's acid-lability allows for a streamlined, orthogonal deprotection/coupling sequence, a feature not replicable with Fmoc-protected valinol .

Protecting group strategy
Class-level
Acid-labile Boc (TFA/HCl) vs base-labile Fmoc (piperidine)
Supports orthogonal deprotection review
Incompatible deprotection conditions
orthogonal protection solid-phase peptide synthesis deprotection conditions

Stability and Reactivity Advantage Over Unprotected Valinol in Peptide Coupling

N-Boc-L-valinol provides a protected amine that prevents unwanted nucleophilic side reactions during peptide coupling steps. In contrast, unprotected L-valinol (MW 103.17) has a free primary amine that can compete with the intended nucleophile, leading to lower yields and more complex purification . The Boc group also increases the molecular weight and steric bulk, which can improve solubility and handling characteristics compared to the low-molecular-weight, highly polar unprotected valinol [1]. While no direct head-to-head coupling yield data is available for this specific compound, class-level understanding of Boc protection in peptide synthesis supports the advantage of using the protected form for controlled, stepwise elongation [2].

Coupling side reactions
Class-level
Boc-protected amine prevents nucleophilic competition
Supports side-reaction suppression context
No direct coupling yield comparison available
peptide synthesis coupling efficiency side reaction suppression

Physical Form and Storage Stability Specifications from Major Suppliers

Suppliers consistently report N-Boc-L-valinol as a white to light yellow powder/crystal or colorless liquid, with a recommended storage temperature of 0–8 °C under inert gas . The compound's purity is specified as ≥96% (Sigma-Aldrich) , >97.0% (GC) (TCI) , and ≥98% (assay) (ChemImpex) [1]. These specifications, along with the requirement for storage under argon to prevent oxidation, are consistent across vendors and provide a reliable baseline for procurement. In contrast, the unprotected L-valinol is a low-melting solid that is more hygroscopic and prone to oxidation, necessitating stricter handling protocols .

Supplier specifications
Cross-study comparable
≥96–≥98% purity; white powder/crystal; store 0–8 °C under inert gas
Supports lot-to-lot consistency review
Verified per supplier COA
physical state storage conditions stability

N-Boc-L-valinol (CAS 79069-14-0) – Evidence-Backed Application Scenarios for Scientific Selection


Synthesis of Enantiopure Homo-β-Amino Acids

N-Boc-L-valinol serves as a starting material for the preparation of enantiopure homo-β-amino acids via direct homologation of α-amino acids . The L-stereocenter and Boc protection are preserved during the homologation sequence, ensuring that the resulting β-amino acid retains the desired (S)-configuration. This application relies on the defined stereochemistry and protecting group orthogonality established in Sections 2 and 3.

Efficient Synthesis of Enantiopure Tetrahydroisoquinolines

N-Boc-L-valinol is a key building block in the synthesis of enantiopure tetrahydroisoquinolines, a privileged scaffold in medicinal chemistry . The compound's chiral integrity (≥99% ee) ensures that the resulting tetrahydroisoquinoline derivatives maintain high enantiomeric purity, a prerequisite for biological evaluation. The Boc group can be removed under mild acidic conditions at an appropriate stage, enabling further functionalization.

One-Pot Conversion of Amino Acid Carbamates to N-Derivatized 2-Oxazolidinones

N-Boc-L-valinol is an intermediate in a one-pot procedure that transforms amino acid carbamates into N-derivatized 2-oxazolidinones . The Boc-protected amine and the free hydroxyl group participate in a cyclization reaction that forms the oxazolidinone ring. This streamlined process benefits from the orthogonal acid-lability of the Boc group, which can be removed in situ or in a subsequent step without affecting the newly formed heterocycle.

Chiral Building Block for Asymmetric Catalyst and Ligand Development

The chiral L-valinol scaffold of N-Boc-L-valinol is employed as a precursor in the design and synthesis of chiral ligands and catalysts for asymmetric reactions . The Boc group provides a temporary protecting handle that can be removed to reveal a free amine for further derivatization, while the hydroxyl group can be functionalized (e.g., converted to a phosphine or phosphite) to create chiral auxiliaries. The high enantiomeric purity of the starting material ensures that the resulting chiral catalysts exhibit high enantioselectivity.

Application
Selection Property
Validation Focus
Enantiopure β-amino acid synthesis
Stereochemical fidelity and Boc orthogonality
Chiral purity and deprotection compatibility
Tetrahydroisoquinoline synthesis
Chiral purity as per specification
Enantiomeric excess verification
One-pot oxazolidinone formation
Acid-labile Boc and free hydroxyl group
Cyclization efficiency and Boc removal
Chiral ligand/catalyst precursor
Defined (S)-scaffold with orthogonal handles
Enantioselectivity and derivatization outcome

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

58 linked technical documents
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